

Chemical structure and properties of Dihydroaeruginoic acid

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Dihydroaeruginoic Acid: A Technical Guide for Researchers

An in-depth exploration of the chemical structure, properties, biosynthesis, and experimental protocols related to **Dihydroaeruginoic Acid** (Dha), a key microbial metabolite.

Introduction

Dihydroaeruginoic acid (Dha) is a thiazoline-containing natural product of significant interest to researchers in microbiology, natural product chemistry, and drug development. Initially identified as an antibiotic produced by Pseudomonas fluorescens, it is now also recognized as a crucial intermediate in the biosynthesis of the siderophore pyochelin in Pseudomonas aeruginosa.[1] This dual role as both an antimicrobial agent and a precursor to a key ironchelating molecule highlights its importance in microbial metabolism and inter-species competition.

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Dihydroaeruginoic acid**. It details the enzymatic pathway of its biosynthesis and provides outlines for its isolation and chemical synthesis. The information is intended for researchers, scientists, and drug development professionals working with or interested in this multifaceted molecule.

Chemical Structure and Properties



Dihydroaeruginoic acid is formally known as (4S)-4,5-dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid. Its structure features a hydroxyphenyl group attached to a dihydrothiazole ring, which is further substituted with a carboxylic acid group.

Physicochemical Properties

A summary of the key physicochemical properties of **Dihydroaeruginoic acid** is presented in Table 1. While precise quantitative data for some properties are not readily available in the public literature, the table provides a compilation of known values and qualitative descriptions.

Property	Value	Reference(s)
Molecular Formula	C10H9NO3S	[2]
Molecular Weight	223.25 g/mol	[2]
Appearance	Solid	[2]
Solubility	Soluble in DMF, DMSO, Ethanol, Methanol	[2]
XLogP3	1.4	
Hydrogen Bond Donor Count	2	_
Hydrogen Bond Acceptor Count	4	
Rotatable Bond Count	2	_
SMILES	O=C(O) [C@H]1CSC(C2=CC=CC=C2 O)=N1	_
InChI Key	CECDPVOEINSAQG- SSDOTTSWSA-N	

Table 1: Physicochemical Properties of Dihydroaeruginoic Acid

Spectroscopic Data



Detailed spectroscopic data is crucial for the unambiguous identification and characterization of **Dihydroaeruginoic acid**. While comprehensive datasets are not widely published, the following information has been inferred from various sources. Researchers should consult the primary literature for detailed spectra.

- ¹H NMR and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is essential for elucidating the carbon-hydrogen framework. Specific peak assignments would be found in detailed chemical analysis reports.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The exact mass can be used to confirm the elemental composition.
- Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl, carboxylic acid, and aromatic rings.

Biosynthesis of Dihydroaeruginoic Acid

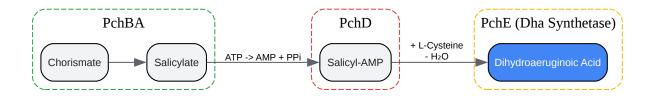
The biosynthesis of **Dihydroaeruginoic acid** in Pseudomonas aeruginosa is a well-studied pathway involving a series of enzymatic reactions encoded by the pch gene cluster. The process begins with chorismate, a key intermediate in the shikimate pathway, and proceeds through the formation of salicylate.

The key steps in the biosynthesis are:

- Salicylate Synthesis: The enzymes PchA and PchB convert chorismate to salicylate.
- Salicylate Activation: The enzyme PchD, a salicylate adenylase, activates salicylate by converting it to salicyl-AMP.
- Condensation with Cysteine: Dihydroaeruginoic acid synthetase (PchE) catalyzes the condensation of activated salicylate with L-cysteine.
- Cyclization and Dehydration: The PchE enzyme complex also facilitates the cyclization and subsequent dehydration of the cysteine residue to form the characteristic dihydrothiazole ring of Dihydroaeruginoic acid.



The entire process is tightly regulated by iron availability, with the expression of the pch genes being repressed under iron-replete conditions.



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Biosynthetic pathway of **Dihydroaeruginoic acid**.

Experimental Protocols

This section outlines the general methodologies for the isolation and chemical synthesis of **Dihydroaeruginoic acid**.

Isolation from Bacterial Culture

Dihydroaeruginoic acid can be isolated from the culture supernatants of Pseudomonas species, such as P. fluorescens and P. aeruginosa, particularly under iron-limiting conditions which induce its production.

Protocol Outline:

- Cultivation: Grow the selected Pseudomonas strain in an appropriate iron-deficient medium to stationary phase.
- Extraction: Acidify the culture supernatant and extract the metabolites with an organic solvent like ethyl acetate.
- Purification: The crude extract can be purified using chromatographic techniques.
 - Thin-Layer Chromatography (TLC): A preliminary separation and visualization can be performed on silica gel plates.

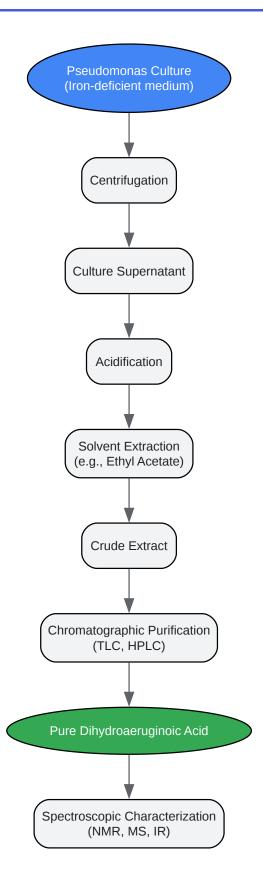






- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a highly effective method for the final purification of **Dihydroaeruginoic acid**.
- Characterization: The purified compound should be characterized using spectroscopic methods (NMR, MS, IR) to confirm its identity and purity.





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General workflow for the isolation of **Dihydroaeruginoic acid**.



Chemical Synthesis

A reported chemical synthesis of **Dihydroaeruginoic acid** involves the reaction of salicylonitrile with D-cysteine hydrochloride.

Protocol Outline:

- Reaction Setup: Incubate salicylonitrile and D-cysteine hydrochloride in a buffered methanolwater solution.
- Reaction Conditions: The reaction is typically carried out with stirring at a slightly elevated temperature (e.g., 40°C) for several days.
- Purification: The resulting product can be purified by HPLC.
- Characterization: The synthetic product should be thoroughly characterized by spectroscopic methods to confirm its structure and stereochemistry.

Biological Activity and Significance

Dihydroaeruginoic acid exhibits a range of biological activities, making it a molecule of considerable scientific interest.

- Antimicrobial Activity: It has been shown to possess both antibacterial and antifungal properties, inhibiting the growth of various plant pathogenic fungi and some bacteria.
- Siderophore Precursor: In P. aeruginosa, Dha is a key intermediate in the biosynthesis of pyochelin, a siderophore with a high affinity for ferric iron. This pathway is crucial for iron acquisition and virulence of this opportunistic pathogen.
- Iron Chelation: **Dihydroaeruginoic acid** itself can chelate iron, although with a lower affinity than pyochelin.

The dual functionality of **Dihydroaeruginoic acid** underscores its importance in the ecological success of producing organisms, enabling them to both scavenge essential nutrients and inhibit the growth of competitors. For researchers, it represents a potential lead for the development of novel antimicrobial agents and a tool to study the complex mechanisms of iron homeostasis and virulence in pathogenic bacteria.



Conclusion

Dihydroaeruginoic acid is a fascinating microbial metabolite with a rich chemistry and biology. Its role as both an antibiotic and a siderophore precursor makes it a compelling target for further research. This technical guide has provided a foundational overview of its structure, properties, biosynthesis, and experimental methodologies. It is hoped that this information will be a valuable resource for scientists and researchers working to unravel the full potential of this important natural product.

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